

Application Note: Quantitative Determination of Isavuconazole in Human Plasma by HPLC-UV

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Compound of Interest

Compound Name: *Isavuconazole*

Cat. No.: *B1672201*

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Abstract

This application note describes a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative determination of **isavuconazole** in human plasma. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research. The protocol involves a straightforward sample preparation using protein precipitation, followed by chromatographic separation on a C18 reversed-phase column. The method demonstrates good linearity, accuracy, precision, and recovery, making it a reliable and cost-effective alternative to mass spectrometry-based assays.

Introduction

Isavuconazole is a broad-spectrum triazole antifungal agent used for the treatment of invasive aspergillosis and mucormycosis.[1][2] Therapeutic drug monitoring of **isavuconazole** is crucial to optimize efficacy and minimize potential toxicity. While LC-MS/MS methods are commonly used, a simple, precise, and cost-effective HPLC-UV method is highly desirable for routine clinical laboratory settings.[3] This application note presents a validated HPLC-UV method for the quantification of **isavuconazole** in human plasma, adaptable for widespread use.

Experimental

Materials and Reagents

- **Isavuconazole** reference standard ($\geq 98\%$ purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate (HPLC grade)
- Ammonium dihydrogen phosphate (HPLC Grade)
- Water (HPLC grade or equivalent)
- Drug-free human plasma

Instrumentation

A standard HPLC system equipped with a UV detector is required.

- HPLC System: Quaternary pump, autosampler, column oven, and UV/Vis detector
- Analytical Column: Hypurity C18 (250 x 4.6 mm, 5 μm) or equivalent C18 column^[3]
- Data Acquisition and Processing Software

Sample Preparation

The protocol utilizes a protein precipitation method for sample clean-up.

- Pipette 200 μL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
- Add 400 μL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 10,000 x g for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue with 100 µL of the mobile phase.
- Vortex for 30 seconds and transfer to an HPLC vial for analysis.

An alternative method combines protein precipitation with solid-phase extraction (SPE) for enhanced cleanup.^{[1][4]}

Chromatographic Conditions

- Mobile Phase: Acetonitrile and 10 mM Ammonium Acetate Buffer (pH 8.0) in a 55:45 (v/v) ratio.^{[3][4]}
- Flow Rate: 1.0 mL/min^{[3][4]}
- Column Temperature: 40°C^{[3][4]}
- UV Detection Wavelength: 285 nm^{[3][4]}
- Injection Volume: 50 µL^[3]
- Run Time: Approximately 15 minutes^[3]

Method Validation

The method was validated according to established guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 0.25 to 10 µg/mL.^[3] A seven-point calibration curve demonstrated a correlation coefficient (r^2) greater than 0.998.^{[3][4]}

Lower Limit of Quantification (LLOQ)

The LLOQ was established at 0.25 µg/mL in plasma, with acceptable precision and accuracy.^[3] Another highly sensitive method reported an LLOQ of 0.025 µg/mL.^{[1][4]}

Precision and Accuracy

The intra-assay and inter-assay precision were evaluated at multiple concentration levels (low, medium, and high). The coefficient of variation (CV) for intra-assay precision was less than 3.53%, and for inter-assay precision was less than 6.38%.^[3] Accuracy was reported to be within -5.0% to 8.0% deviation.^[1]

Recovery

The absolute recovery of **isavuconazole** from human plasma was consistently high, ranging from 94% to 110%.^[3]

Stability

Isavuconazole was found to be stable in human plasma under various storage conditions, including room temperature for 48 hours (in both light and dark), after three freeze-thaw cycles, and when stored at -20°C for 7 days.^[3]

Quantitative Data Summary

Table 1: Chromatographic Conditions

Parameter	Condition
Column	Hypurity C18 (250 x 4.6 mm, 5 µm) ^[3]
Mobile Phase	Acetonitrile:10 mM Ammonium Acetate (pH 8.0) (55:45, v/v) ^{[3][4]}
Flow Rate	1.0 mL/min ^{[3][4]}
Column Temperature	40°C ^{[3][4]}
Detection Wavelength	285 nm ^{[3][4]}
Injection Volume	50 µL ^[3]
Retention Time	~9.2 min ^[3]

Table 2: Method Validation Parameters

Parameter	Result
Linearity Range	0.25 - 10 µg/mL[3]
Correlation Coefficient (r ²)	> 0.998[3][4]
Lower Limit of Quantification (LLOQ)	0.25 µg/mL[3]
Intra-assay Precision (%CV)	< 3.53%[3]
Inter-assay Precision (%CV)	< 6.38%[3]
Accuracy (% Deviation)	-5.0% to 8.0%[1]
Recovery	94% - 110%[3]

Table 3: Stability of **Isavuconazole** in Plasma

Condition	Stability
Room Temperature (48 hours)	Stable[3]
Freeze-Thaw Cycles (3 cycles)	Stable[3]
-20°C (7 days)	Stable[3]

Experimental Workflow and Protocols



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Caption: Experimental workflow from sample preparation to HPLC analysis.

Protocol 1: Preparation of Standard Stock and Working Solutions

- Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of **isavuconazole** reference standard in 10 mL of methanol.[3]
- Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol to achieve concentrations for spiking into plasma to create calibrators and quality control samples.

Protocol 2: Preparation of Calibration Standards and Quality Controls (QCs)

- Spike appropriate volumes of the working solutions into drug-free human plasma to obtain calibration standards at concentrations of 0.25, 0.5, 1, 2.5, 5, 7.5, and 10 µg/mL.
- Prepare QC samples at low, medium, and high concentrations (e.g., 0.75, 4, and 8 µg/mL) in a similar manner.
- Aliquoted standards and QCs can be stored at -20°C.

Protocol 3: Data Analysis

- Generate a calibration curve by plotting the peak area of **isavuconazole** against the nominal concentration of the calibration standards.
- Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient.
- Calculate the concentration of **isavuconazole** in the QC and unknown samples using the regression equation from the calibration curve.

Conclusion

The described HPLC-UV method provides a simple, sensitive, and reliable approach for the quantitative determination of **isavuconazole** in human plasma. The method is cost-effective and can be readily implemented in clinical laboratories with standard HPLC equipment for

therapeutic drug monitoring and pharmacokinetic studies. The validation data demonstrates that the method is accurate, precise, and robust for its intended purpose.

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